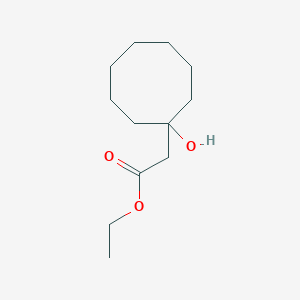![molecular formula C12H14ClNO2 B15326241 methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride is a chemical compound used in scientific research. It possesses unique properties that make it ideal for exploring new drug candidates and studying biological processes. This compound is part of the indole derivatives, which are significant heterocyclic systems in natural products and drugs .
Méthodes De Préparation
The synthesis of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the corresponding tricyclic indole . This method yields the compound in good quantities and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used to study the properties and reactions of indole derivatives In biology, it is used to explore new drug candidates and understand biological processesIn industry, it is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other indole derivatives, such as rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate . These compounds share some similarities in their chemical structure but differ in their specific properties and applications.
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
methyl 1,2,3,7b-tetrahydrocyclobuta[b]indole-2a-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-15-11(14)12-7-6-9(12)8-4-2-3-5-10(8)13-12;/h2-5,9,13H,6-7H2,1H3;1H |
Clé InChI |
SWCLYRCIEXNIMR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCC1C3=CC=CC=C3N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B15326198.png)







